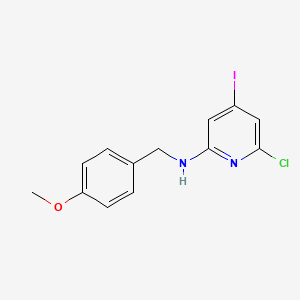

6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine

Description

6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine is a pyridine-derived compound featuring a chloro substituent at position 6, an iodo substituent at position 4, and a 4-methoxybenzyl group attached to the amine at position 2. This structure combines halogenated electron-withdrawing groups (Cl and I) with the 4-methoxybenzyl moiety, which is often employed in medicinal chemistry for its pharmacokinetic modulation properties. Such halogenated pyridines are pivotal intermediates in drug discovery, particularly in kinase inhibitor development .

Properties

Molecular Formula |

C13H12ClIN2O |

|---|---|

Molecular Weight |

374.60 g/mol |

IUPAC Name |

6-chloro-4-iodo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine |

InChI |

InChI=1S/C13H12ClIN2O/c1-18-11-4-2-9(3-5-11)8-16-13-7-10(15)6-12(14)17-13/h2-7H,8H2,1H3,(H,16,17) |

InChI Key |

XYNGUZAZRYZFOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=CC(=C2)I)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation involves the use of boron reagents and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds in the synthesis of this compound.

Scientific Research Applications

6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Key Observations:

- Halogenation: The dual Cl/I substitution in the target compound enhances electrophilicity and provides orthogonal reactivity for cross-coupling (e.g., Suzuki-Miyaura) compared to non-halogenated analogs like N-(4-methoxybenzyl)pyridin-2-amine .

- Core Heterocycle : Pyridine derivatives exhibit distinct electronic profiles compared to pyrimidines (e.g., 5-chloro-6-methyl-N-phenethylpyrimidin-4-amine) or quinazolines (e.g., 6-iodo-quinazolin-4-amine), influencing binding affinity in biological targets .

Physicochemical Properties

- Melting Point : Expected to exceed 150°C due to halogenation and rigid aromatic stacking, contrasting with N-(4-methoxybenzyl)pyridin-2-amine (121–126°C) .

Biological Activity

6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and iodine atoms, and a methoxybenzyl group. Its chemical formula is CHClI N, with a molecular weight of approximately 315.7 g/mol. The presence of halogen atoms and a methoxy group is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antitumor Activity : Inhibition of ATR kinase, which plays a crucial role in DNA damage response and repair mechanisms.

- Antimicrobial Activity : Potential efficacy against various bacterial strains and fungi.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties by targeting the ATR kinase pathway. For instance, in a study involving pyrimidine derivatives, it was found that certain substitutions enhanced selectivity and potency against cancer cell lines .

Case Study: ATR Kinase Inhibition

A notable case study demonstrated that derivatives with similar structures inhibited ATR kinase effectively, leading to reduced proliferation in cancer cells with defective DNA repair mechanisms. The IC values for these compounds were reported to be in the nanomolar range, indicating high potency .

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. A systematic evaluation of related compounds indicated that modifications in the aromatic substituents could enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Organism | MIC (µM) | Activity Type |

|---|---|---|---|

| A | Staphylococcus aureus | 5.64 | Bactericidal |

| B | Escherichia coli | 8.33 | Bactericidal |

| C | Candida albicans | 16.69 | Fungicidal |

Note: MIC values represent the minimum inhibitory concentration required to inhibit growth.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar pyridine derivatives reveal critical insights into how structural modifications influence biological activity. The presence of halogen atoms (Cl and I) has been correlated with increased binding affinity to target proteins involved in tumor progression.

Key Findings:

- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic ring significantly affects the compound's potency.

- Positioning of Halogens : The strategic placement of halogens can enhance lipophilicity and improve cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.